2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine
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Overview
Description
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Hydrolysis: The triazine ring can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ring structure.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered oxidation states.
Hydrolysis: Breakdown products such as amines and carboxylic acids.
Scientific Research Applications
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4,6-dichloro-1,3,5-triazine
- 2-(tert-Butyl)-4-chloro-6-methyl-1,3,5-triazine
- 2-(tert-Butyl)-4-chloro-6-ethyl-1,3,5-triazine
Uniqueness
2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine stands out due to the presence of the phenyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.
Properties
Molecular Formula |
C13H14ClN3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C13H14ClN3/c1-13(2,3)11-15-10(16-12(14)17-11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
AZCRBOTUMIELBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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